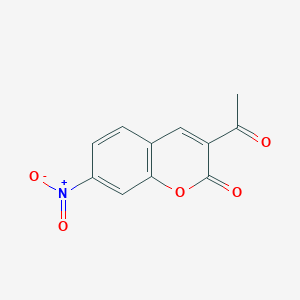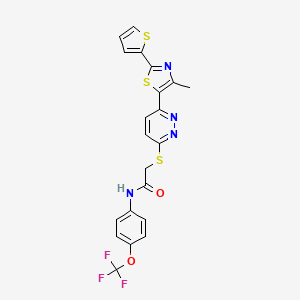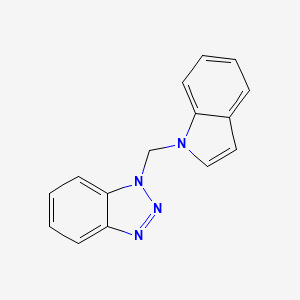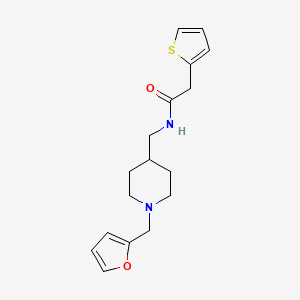
3-Acetyl-7-nitrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-nitrochromen-2-one is a chemical compound with the molecular formula C11H7NO5 . It belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 233.177 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H7NO5 . The average mass of the molecule is 233.177 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Mécanisme D'action
Target of Action
Coumarin derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv properties . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
For example, some coumarins can inhibit enzymes, interact with receptors, or intercalate with DNA .
Biochemical Pathways
Given the broad range of biological activities associated with coumarin derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Given the broad range of biological activities associated with coumarin derivatives, the effects could include inhibition of enzyme activity, modulation of receptor signaling, and alterations in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-acetyl-7-nitro-2H-chromen-2-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-7-nitrochromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has been extensively studied for its potential applications in scientific research, which means that there is a wealth of information available on its properties and potential uses. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, this compound has not been approved for clinical use, which means that it cannot be used in human trials.
Orientations Futures
There are several future directions for research on 3-Acetyl-7-nitrochromen-2-one. One potential area of research is the development of this compound derivatives that have improved properties, such as increased potency or selectivity for specific targets. Another potential area of research is the investigation of the in vivo effects of this compound. This could involve testing this compound in animal models of disease to determine its potential therapeutic applications. Additionally, further research could be done to investigate the mechanisms of action of this compound and to identify additional targets for its activity. Finally, research could be done to investigate the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 3-Acetyl-7-nitrochromen-2-one involves a multi-step process that starts with the reaction of salicylaldehyde and ethyl acetoacetate in the presence of a base to form a coumarin intermediate. The intermediate is then reacted with nitric acid and acetic anhydride to form this compound. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
3-Acetyl-7-nitrochromen-2-one has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators and are considered potential targets for the development of anti-inflammatory drugs.
This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Oxidative stress has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can help prevent oxidative damage.
Propriétés
IUPAC Name |
3-acetyl-7-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-6(13)9-4-7-2-3-8(12(15)16)5-10(7)17-11(9)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQGRCOCFLGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909454.png)



![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)


![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2909466.png)

![6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909469.png)


![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)